4-{[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a methoxy group, and a nitrophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common approach is the condensation reaction between 4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde and 5-methyl-4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the nitrophenoxy moiety
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-{[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-methyl-4H-1,2,4-triazole-3-thiol: Shares the triazole ring and thiol group but lacks the methoxy and nitrophenoxy moieties.
1H-1,2,4-triazole-3-thiol: Similar triazole structure but without the methyl and methoxy groups.
4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol: Contains a benzyloxy group instead of the methoxy and nitrophenoxy groups.
Uniqueness
The uniqueness of 4-{[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H19N5O4S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H19N5O4S/c1-12-8-16(5-6-17(12)24(25)26)28-11-15-9-14(4-7-18(15)27-3)10-20-23-13(2)21-22-19(23)29/h4-10H,11H2,1-3H3,(H,22,29)/b20-10+ |
InChI Key |
KZOGBULKJAKPFS-KEBDBYFISA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)/C=N/N3C(=NNC3=S)C)OC)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C=NN3C(=NNC3=S)C)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.